molecular formula C17H18N2O3S B1310612 Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 243967-93-3

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1310612
CAS No.: 243967-93-3
M. Wt: 330.4 g/mol
InChI Key: LJQMAGPFTGJEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with the molecular formula C17H18N2O3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific benzoyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-amino-6-benzoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-8-9-19(10-13(12)23-15(14)18)16(20)11-6-4-3-5-7-11/h3-7H,2,8-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQMAGPFTGJEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455204
Record name Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243967-93-3
Record name Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.